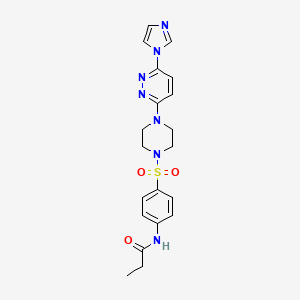![molecular formula C26H37N5O2 B2648281 9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844853-60-7](/img/new.no-structure.jpg)
9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring fused with a pyrimidine ring, substituted with various alkyl and aryl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the purine ring: This can be achieved through the cyclization of appropriate intermediates under acidic or basic conditions.
Substitution reactions: Introduction of the 3,5-dimethylphenyl and nonyl groups can be carried out using Friedel-Crafts alkylation or acylation reactions.
Methylation: The methyl group at the 1-position can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nonyl side chain, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be used to modify the purine ring or the substituents, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Formation of 9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione carboxylic acid.
Reduction: Formation of dihydro or tetrahydro derivatives with reduced purine ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive purine derivatives.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The purine ring structure suggests that it may act as an inhibitor or modulator of certain biochemical pathways, potentially affecting cellular processes such as DNA replication or signal transduction.
類似化合物との比較
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used as a bronchodilator.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
What sets 9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione apart is its unique substitution pattern, which may confer distinct biological activities and chemical properties compared to other purine derivatives
特性
CAS番号 |
844853-60-7 |
|---|---|
分子式 |
C26H37N5O2 |
分子量 |
451.615 |
IUPAC名 |
9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H37N5O2/c1-5-6-7-8-9-10-11-13-31-24(32)22-23(28(4)26(31)33)27-25-29(14-12-15-30(22)25)21-17-19(2)16-20(3)18-21/h16-18H,5-15H2,1-4H3 |
InChIキー |
BELCXSPCJZQGPI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC(=C4)C)C)N(C1=O)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2648198.png)


![N'-(3-chlorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2648202.png)

![N-benzyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2648206.png)





![1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide](/img/structure/B2648216.png)
![Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate](/img/structure/B2648218.png)

